molecular formula C21H29NO6 B14413180 Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate CAS No. 87597-87-3

Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate

Cat. No.: B14413180
CAS No.: 87597-87-3
M. Wt: 391.5 g/mol
InChI Key: CHZSDVMWLWKNGU-MRXNPFEDSA-N
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Description

Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate is a synthetic organic compound that features a tert-butyl ester group and a formylbenzoyl moiety attached to a D-glutamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative .

Scientific Research Applications

Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formylbenzoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl ester group may also play a role in modulating the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate is unique due to its combination of a formylbenzoyl group and a D-glutamate backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

87597-87-3

Molecular Formula

C21H29NO6

Molecular Weight

391.5 g/mol

IUPAC Name

ditert-butyl (2R)-2-[(4-formylbenzoyl)amino]pentanedioate

InChI

InChI=1S/C21H29NO6/c1-20(2,3)27-17(24)12-11-16(19(26)28-21(4,5)6)22-18(25)15-9-7-14(13-23)8-10-15/h7-10,13,16H,11-12H2,1-6H3,(H,22,25)/t16-/m1/s1

InChI Key

CHZSDVMWLWKNGU-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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